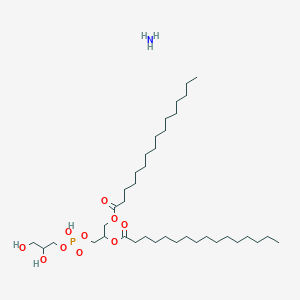

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt

描述

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt is a synthetic phospholipid compound. It is commonly used in biochemical and biophysical research due to its structural similarity to natural phospholipids found in biological membranes. This compound is particularly valued for its role in the study of membrane dynamics, lipid-protein interactions, and as a component in liposome formulations.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt typically involves the following steps:

Esterification: The initial step involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form 1,2-dihexadecanoyl-sn-glycerol.

Phosphorylation: The dihexadecanoyl glycerol is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to yield 1,2-dihexadecanoyl-sn-glycero-3-phosphate.

Glycerol Addition: The phosphorylated product is reacted with glycerol to form 1,2-dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol).

Ammonium Salt Formation: Finally, the compound is converted to its ammonium salt form by neutralizing with ammonium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated systems for precise control of reaction conditions. The process includes:

Bulk Esterification: Large-scale esterification using industrial reactors.

Continuous Phosphorylation: Utilizing continuous flow reactors for efficient phosphorylation.

Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure high purity (>99%).

化学反应分析

Types of Reactions

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, yielding glycerol, hexadecanoic acid, and phosphoric acid derivatives.

Oxidation: The compound can undergo oxidation reactions, particularly at the glycerol backbone, leading to the formation of aldehydes and carboxylic acids.

Substitution: The phosphate group can participate in substitution reactions, where the ammonium ion can be replaced by other cations.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.

Substitution: Various metal salts (e.g., sodium chloride, potassium chloride) in aqueous solutions.

Major Products

Hydrolysis: Glycerol, hexadecanoic acid, phosphoric acid.

Oxidation: Aldehydes, carboxylic acids.

Substitution: Metal phosphates, glycerol derivatives.

科学研究应用

Overview

Phospholipids like DPPG-NH4 play a crucial role in the formation and stability of biological membranes. They are essential for understanding membrane fluidity, permeability, and the interaction of proteins within lipid bilayers.

Case Studies

- Membrane Fluidity : Research indicates that DPPG-NH4 can alter membrane fluidity, which is vital for cellular processes such as signaling and transport. A study demonstrated that varying concentrations of DPPG-NH4 influenced the phase transition temperature of lipid bilayers, impacting membrane integrity and function .

- Protein Interaction : DPPG-NH4 has been used to study the interactions between membrane proteins and lipids. For instance, experiments showed that the presence of DPPG-NH4 enhanced the binding affinity of certain membrane proteins, providing insights into protein-lipid interactions critical for cellular signaling pathways .

Overview

The amphiphilic nature of DPPG-NH4 makes it an excellent candidate for drug delivery applications. Its ability to form liposomes allows for encapsulation and targeted delivery of therapeutic agents.

Case Studies

- Liposome Formation : DPPG-NH4 has been successfully utilized to create liposomes loaded with anticancer drugs. A study highlighted that liposomes formed with DPPG-NH4 exhibited improved stability and controlled release profiles compared to traditional formulations, enhancing therapeutic efficacy against cancer cells .

- Targeted Delivery : Research involving DPPG-NH4-based liposomes demonstrated their potential for targeted drug delivery to specific tissues. The incorporation of targeting ligands onto the liposome surface facilitated selective uptake by cancer cells, minimizing side effects associated with conventional chemotherapy .

Overview

DPPG-NH4 is being explored as an adjuvant in vaccine formulations. Its ability to enhance immune responses makes it a valuable component in developing effective vaccines.

Case Studies

- Adjuvant Properties : A study investigated the use of DPPG-NH4 in a vaccine formulation against viral infections. Results indicated that the inclusion of DPPG-NH4 significantly boosted antibody production and T-cell activation compared to formulations without it .

- Stability Enhancement : In another case, DPPG-NH4 was shown to improve the stability of vaccine antigens during storage, which is crucial for maintaining efficacy over time. This property makes it a strong candidate for future vaccine development initiatives .

Overview

DPPG-NH4 serves as an important tool in biochemical research, particularly in proteomics and lipidomics studies.

Case Studies

- Proteomics Applications : The compound has been utilized in mass spectrometry-based proteomics to analyze protein-lipid interactions. Its incorporation into experimental setups allowed researchers to dissect complex biological systems more effectively .

- Lipidomics : In lipidomics studies, DPPG-NH4 has been employed to profile lipid species within biological samples, providing insights into lipid metabolism and its implications for diseases such as obesity and diabetes .

作用机制

The compound exerts its effects primarily through its incorporation into lipid bilayers, where it mimics natural phospholipids. It interacts with proteins and other lipids, influencing membrane properties such as fluidity, permeability, and the formation of lipid rafts. The phosphate group can participate in signaling pathways by interacting with specific proteins and enzymes.

相似化合物的比较

Similar Compounds

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another synthetic phospholipid used in similar applications.

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Known for its role in forming stable liposomes.

1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine: Used in studies of membrane fusion and protein-lipid interactions.

Uniqueness

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt is unique due to its specific structure, which includes two hexadecanoic acid chains and a glycerol backbone with a phosphate group. This structure allows it to closely mimic natural phospholipids, making it particularly useful in studies requiring high fidelity to biological membranes.

生物活性

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt, commonly referred to as DDPG or DPHG, is a phospholipid that plays a significant role in various biological systems and applications. This compound is notable for its structural properties and its interactions within lipid bilayers, which are critical for cellular functions. This article aims to explore the biological activities associated with DDPG, including its applications in drug delivery systems, membrane interactions, and potential therapeutic effects.

- Molecular Formula : C₃₈H₇₄NO₁₀P

- Molecular Weight : 740.00 g/mol

- CAS Number : 73548-70-6

DDPG is characterized by its dual hexadecanoyl chains and a glycerol backbone, which contribute to its amphiphilic nature, allowing it to form lipid bilayers essential for cellular membranes.

Membrane Interaction

DDPG has been shown to interact significantly with model membranes composed of various phospholipids. Studies utilizing the Langmuir monolayer technique have demonstrated that DDPG can modulate the stability and phase behavior of lipid membranes. The presence of DDPG in lipid bilayers affects membrane fluidity and permeability, which are crucial for cellular signaling and transport mechanisms .

Drug Delivery Applications

The use of DDPG in drug delivery systems has gained attention due to its ability to enhance the solubility and bioavailability of hydrophobic drugs. Liposomal formulations incorporating DDPG have shown improved encapsulation efficiency and sustained release profiles. For instance, formulations containing DDPG exhibited higher accumulation at tumor sites compared to conventional delivery methods, leading to increased apoptosis in cancer cells .

Table 1: Comparison of Drug Delivery Efficacy

| Formulation Type | Tumor Accumulation | Apoptosis Induction | Systemic Toxicity |

|---|---|---|---|

| DDPG Liposomes | High | Significant | Low |

| Conventional Liposomes | Moderate | Moderate | Moderate |

Case Studies

- Cancer Therapy : In a study involving liposomal formulations of metallodrugs, DDPG was utilized to enhance the delivery of platinum-based drugs. The results indicated that DDPG-liposomes achieved a 5-fold increase in drug accumulation at tumor sites compared to free drugs, resulting in significant tumor growth inhibition with minimal side effects .

- Pulmonary Surfactants : Research has highlighted the effectiveness of DDPG in stabilizing pulmonary surfactants, which are critical for maintaining alveolar stability in the lungs. The incorporation of DDPG into surfactant formulations improved surface activity and reduced surface tension more effectively than traditional surfactants .

- Nanoparticle Interactions : Investigations into the interaction between DDPG and Fe₃O₄-AChit nanoparticles revealed that DDPG enhances the adsorption efficiency of these nanoparticles onto cell membranes, facilitating targeted drug delivery and improving therapeutic outcomes in nanomedicine applications .

The biological activity of DDPG can be attributed to several mechanisms:

- Membrane Fluidity Modification : By integrating into lipid bilayers, DDPG alters membrane fluidity, which can enhance or inhibit the activity of membrane-bound proteins.

- Enhanced Drug Encapsulation : Its amphiphilic nature allows for better encapsulation of hydrophobic drugs within liposomes.

- Targeted Delivery : The positive charge associated with ammonium salts like DDPG promotes interactions with negatively charged cell membranes, facilitating cellular uptake.

属性

IUPAC Name |

azane;[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H75O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVUSCAQEBSOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H78NO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585256 | |

| Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73548-70-6 | |

| Record name | 3-{[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]oxy}-2-(hexadecanoyloxy)propyl hexadecanoate--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。